Retagliptin hydrochloride is a novel oral medication classified as a dipeptidyl peptidase-4 inhibitor, primarily developed for the management of type 2 diabetes mellitus. This compound works by enhancing the body's ability to lower blood sugar levels after meals. Retagliptin is also known as SP2086 and is part of a broader class of antihyperglycemic agents that includes other well-known drugs such as sitagliptin and teneligliptin .
Retagliptin hydrochloride was developed by Jiangsu HengRui Medicine Co., a pharmaceutical company based in China. The compound has gained attention for its potential efficacy and safety profile in treating type 2 diabetes, leading to its launch in the Chinese market for both monotherapy and combination therapy .
Retagliptin falls under several classifications:
The synthesis of retagliptin hydrochloride involves multiple steps, typically starting from simpler chemical precursors. A notable method includes the use of specific intermediates that facilitate the formation of the final product through controlled reactions.
Retagliptin hydrochloride has a complex molecular structure characterized by:
The chemical formula for retagliptin is CHFNO, with a molecular weight of approximately 362.34 g/mol. Its structural configuration allows it to effectively inhibit dipeptidyl peptidase-4 enzymes, which are crucial in glucose metabolism .
Retagliptin undergoes several key reactions during its synthesis:
The reaction pathways often involve:
Retagliptin functions by inhibiting the activity of dipeptidyl peptidase-4, an enzyme that breaks down incretin hormones. By preventing this breakdown, retagliptin enhances insulin secretion in response to meals while simultaneously reducing glucagon levels.
This mechanism leads to improved glycemic control as evidenced by reductions in fasting plasma glucose and glycosylated hemoglobin levels in patients with type 2 diabetes . Clinical studies have shown that retagliptin can effectively lower blood sugar levels when used alone or in combination with other antihyperglycemic agents.
Retagliptin hydrochloride is primarily utilized in clinical settings for:
CAS No.: 27661-42-3
CAS No.:
CAS No.: 80751-52-6
CAS No.: 9002-84-0
CAS No.:
CAS No.: